2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclopentylacetamide

Physicochemical profiling Drug-likeness Membrane permeability

This N-cyclopentyl substituted benzofuran-acetamide (MW 291.77, LogP 3.93) is a matched-pair tool compound to the Rho pathway inhibitor Rhodblock 3, engineered to increase lipophilicity, reduce polar surface area (tPSA 42.2 vs 56.2 Ų), and enhance blood-brain barrier penetration for CNS-focused screening cascades. The sterically demanding cyclopentyl ring probes distinct selectivity space versus N-methyl, N-cyclohexyl, and des-cyclopentyl analogs, making it essential for systematic SAR exploration around the benzofuran core at the 5-chloro-6-methyl substitution. Solid free form, achiral, formulation-ready for dose-response studies. Order now to complete your N-substitution matrix and avoid misattribution of SAR trends caused by analog swapping.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
Cat. No. B4389709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclopentylacetamide
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC3CCCC3
InChIInChI=1S/C16H18ClNO2/c1-10-6-15-13(8-14(10)17)11(9-20-15)7-16(19)18-12-4-2-3-5-12/h6,8-9,12H,2-5,7H2,1H3,(H,18,19)
InChIKeyGHDXFCLNRCEPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-N-cyclopentylacetamide: Scientific Procurement Guide for a Differentiated Benzofuran-Acetamide Screening Candidate


2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-N-cyclopentylacetamide is a synthetic small molecule belonging to the benzofuran-acetamide class, characterized by a 5-chloro-6-methyl substitution pattern on the benzofuran core and an N-cyclopentyl amide side chain . This compound is structurally related to the Rho pathway inhibitor Rhodblock 3 (the des-cyclopentyl primary acetamide analog), which was identified in a high-content screen and shown to inhibit phospho-myosin regulatory light chain (phospho-MRLC) localization in Drosophila cells via a target upstream of Rho kinase (Rok) [1]. The N-cyclopentyl modification distinguishes this compound from the parent acetamide scaffold and other close analogs (e.g., N-methyl, N-cyclohexyl, N-aryl variants) and is expected to modulate physicochemical properties, target engagement, and selectivity profiles relevant to hit-to-lead progression [2].

Procurement Risk Alert: Why Rhodblock 3 and Other Benzofuran-Acetamide Analogs Cannot Substitute for 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-N-cyclopentylacetamide


Although the benzofuran-acetamide scaffold is shared across several commercially available analogs, key substituent differences produce functionally non-equivalent compounds. Rhodblock 3 (the primary acetamide, CAS 879564-86-0) acts as a Rho pathway inhibitor with a computed XLogP3 of 2.1 and a topological polar surface area (tPSA) of 56.2 Ų [1]. The N-cyclopentyl derivative introduces a lipophilic, sterically demanding cyclopentyl ring that increases the predicted LogP to 3.93, reduces tPSA to 42.2 Ų (from 56.2 for Rhodblock 3), and adds one additional rotatable bond . These changes alter membrane permeability, metabolic stability, and target-binding geometry relative to the des-cyclopentyl analog. Similarly, the N-methylacetamide analog (Molecular Weight 238, LogP ~2.5–3.0 estimated) lacks the cyclopentyl ring's conformational constraint and steric bulk, which can critically shift selectivity profiles in HDAC, kinase, or GPCR screening panels . Substituting any of these analogs without experimental validation risks misattribution of SAR trends, false-negative screening outcomes, and wasted procurement of compounds with uncharacterized activity for the target of interest.

Quantitative Differentiation Map: 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-N-cyclopentylacetamide Versus Closest Analogs


Lipophilicity Shift: N-Cyclopentyl vs. Primary Acetamide (Rhodblock 3) LogP Comparison

The N-cyclopentyl analog exhibits substantially higher predicted lipophilicity than the des-cyclopentyl parent compound Rhodblock 3. The computed LogP (octanol-water partition coefficient) for 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclopentylacetamide is 3.93 , compared to an XLogP3 of 2.1 for Rhodblock 3 [1]. This represents an increase of approximately 1.8 log units, which is a 63-fold increase in theoretical octanol-water partitioning. While both compounds are predicted to be CNS-permeable based on their physicochemical profiles, the higher LogP of the cyclopentyl analog is expected to enhance passive membrane permeability and may alter tissue distribution and metabolic clearance pathways.

Physicochemical profiling Drug-likeness Membrane permeability

Polar Surface Area Reduction: Impact on Blood-Brain Barrier Penetration Prediction

The topological polar surface area (tPSA) of the N-cyclopentyl analog is 42.2 Ų , significantly lower than the 56.2 Ų of Rhodblock 3 [1]. The tPSA is a critical determinant of blood-brain barrier (BBB) penetration, with a commonly cited threshold of <60–70 Ų for favorable CNS penetration and <90 Ų for oral absorption. While both compounds fall below oral absorption thresholds, the cyclopentyl analog's lower tPSA places it deeper within the optimal CNS drug space. Additionally, the compound has only 1 hydrogen bond donor (Hdon = 1) and 2 hydrogen bond acceptors (Hacc = 2), both favorable for passive BBB permeation .

CNS drug design BBB permeability tPSA optimization

Aqueous Solubility Differential: LogSW Comparison Between N-Cyclopentyl and Parent Scaffold

The N-cyclopentyl analog has a predicted aqueous solubility (LogSW) of -4.68 , indicating limited water solubility characteristic of lipophilic benzofuran-acetamides. For comparison, benzofuran-acetamide derivatives with smaller N-substituents are expected to have higher aqueous solubility; the des-cyclopentyl Rhodblock 3, while lacking a direct LogSW comparator in the sourcing database, has a lower XLogP3 of 2.1 [1], which generally correlates with improved aqueous solubility. This solubility differential means the N-cyclopentyl compound requires careful solvent selection (e.g., DMSO stock solutions) for in vitro assays, and researchers should anticipate potential solubility-limited exposure in cell-based assays.

Solubility optimization Biopharmaceutics Assay compatibility

Kinase Pathway Target Differentiation: Rhodblock 3 (Rho Pathway) vs. N-Cyclopentyl Analog Hypothesized Selectivity Shift

Rhodblock 3 (2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide) was identified in a Drosophila cell-based screen and characterized as a Rho pathway inhibitor acting upstream of Rho kinase (Rok), suppressing phospho-MRLC localization with an IC₅₀ in the low micromolar range in cellular assays [1]. The N-cyclopentyl modification introduces a significant increase in steric bulk and lipophilicity at the amide position. In structurally related benzofuran-acetamide series, N-alkyl substitution larger than methyl has been shown to shift activity profiles—for example, N-cyclopentyl carboxamide derivatives of benzofuran scaffolds have demonstrated HDAC6 inhibitory activity in patent literature, while the N-methylacetamides may preferentially engage other targets [2]. Direct comparative bioactivity data for this specific compound are not publicly available; however, the scaffold-hopping rationale is that the cyclopentyl group probes a distinct chemical space within the benzofuran-acetamide pharmacophore, potentially conferring target selectivity that cannot be achieved with smaller N-substituents. Users should request up-to-date screening data from the vendor if available and consider broad-panel profiling (e.g., kinase panel, HDAC panel, GPCR panel) to fully characterize differential activity.

Rho kinase inhibition Benzofuran SAR Target selectivity

Structural Analog Cross-Comparison: N-Cyclopentyl vs. N-Methyl vs. N-Cyclohexyl vs. N-Aryl Benzofuran-Acetamides

The N-cyclopentyl compound occupies a distinct position in the benzofuran-acetamide chemical space relative to commercially available analogs. The N-methyl analog (MW 238, estimated LogP ~2.5–3.0) represents the minimal alkyl substitution, while the N-cyclohexyl analog (MW 306, predicted LogP >4.0) offers larger ring size but different conformational preferences . The N-cyclopentyl substitution (MW 292, LogP 3.93) provides an intermediate steric profile—compact enough to maintain reasonable molecular weight for fragment-based or lead-like screening libraries, yet sufficiently differentiated in shape and lipophilicity from the N-methyl analog to survey unique binding pockets. This compound has 3 rotatable bonds, achiral stereochemistry, and is supplied as a solid free form, making it directly compatible with standard DMSO-based HTS workflows without chiral separation requirements .

Analog-by-catalog SAR expansion Chemical biology tool selection

Procurement-Ready Application Scenarios for 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-N-cyclopentylacetamide Based on Quantitative Evidence


CNS Drug Discovery Hit Expansion: BBB-Penetrant Benzofuran-Acetamide Screening

With a tPSA of 42.2 Ų (well below the CNS drug cutoff of 60–70 Ų) and only 1 H-bond donor, this compound is preferentially suited for CNS-targeted screening cascades . The 25% reduction in polar surface area relative to Rhodblock 3 (56.2 Ų) predicts enhanced passive BBB permeability, positioning the compound for neurotransmitter receptor panels, neurodegenerative disease target screens, and neuro-oncology programs where brain penetration is essential [1]. Researchers should include CNS MPO scoring and PAMPA-BBB or MDCK-MDR1 permeability assays as secondary confirmation.

Kinase Selectivity Profiling: Rho Kinase and HDAC Counter-Screening Programs

Given the established activity of the parent scaffold (Rhodblock 3) as a Rho pathway inhibitor acting upstream of Rho kinase, and patent disclosures of benzofuran-acetamides as HDAC6 inhibitors , this compound is recommended for dual kinase-HDAC counter-screening panels [1]. The N-cyclopentyl modification probes a distinct steric and lipophilic space relative to the des-cyclopentyl and N-methyl analogs, making it valuable for identifying selectivity-enhancing substitutions. Procurement should be coupled with broad-panel kinase profiling (e.g., 100-kinase panel at 1 µM) and HDAC isoform selectivity assays (HDAC1, HDAC6, HDAC8) to fully map the selectivity fingerprint.

Cell-Based Pathway Screening: Cytokinesis and Cytoskeletal Target Investigation

The parent compound Rhodblock 3 was originally discovered in a cell-based screen for cytokinesis inhibitors, demonstrating inhibition of phospho-MRLC localization at the cleavage furrow in Drosophila S2 cells . The N-cyclopentyl analog, with its differentiated physicochemical profile (LogP 3.93, increased steric bulk), can serve as a matched-pair tool compound to assess the contribution of amide substitution to cellular potency, target residence time, and phenotypic outcomes in mammalian cell lines (e.g., HeLa, MCF-7, or primary fibroblasts). The solid free form allows flexible formulation for dose-response studies in serum-containing media [1].

Fragment-to-Lead Optimization: Cyclopentyl SAR Expansion Library Procurement

This compound occupies a strategic position (MW 292) between fragment-like (MW <250) and lead-like (MW <350) chemical space. It can serve as a starting point for systematic SAR exploration around the benzofuran core, specifically probing the 5-chloro-6-methyl substitution in combination with the N-cyclopentyl amide . Researchers building focused libraries for scaffold-hopping from Rhodblock 3 should procure this compound alongside the N-methyl, N-cyclohexyl, and N-aryl variants available from ChemBridge to construct a complete N-substitution matrix. The achiral nature and solid formulation simplify storage, handling, and high-throughput dispensing [1].

Quote Request

Request a Quote for 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclopentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.